molecular formula C8H9BrClN B2784764 3-Bromo-2-chloro-5-propan-2-ylpyridine CAS No. 2567497-06-5

3-Bromo-2-chloro-5-propan-2-ylpyridine

Cat. No.: B2784764
CAS No.: 2567497-06-5
M. Wt: 234.52
InChI Key: ZEKVQBJEFRBUPM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine scaffolds are fundamental building blocks in a vast array of chemical compounds, spanning pharmaceuticals, agrochemicals, and materials science. Their prevalence is due to the unique electronic properties of the pyridine ring and its ability to engage in a variety of chemical transformations. The nitrogen atom in the ring imparts a dipole moment and basicity, influencing the molecule's reactivity and its interactions with biological targets. Many FDA-approved drugs contain a pyridine or a reduced piperidine (B6355638) ring, highlighting the importance of this heterocycle in medicinal chemistry.

Emerging Research Challenges and Opportunities in Complex Pyridine Synthesis and Reactivity

The synthesis of complex, polysubstituted pyridines like 3-Bromo-2-chloro-5-propan-2-ylpyridine presents significant challenges. acs.orgnih.gov Achieving regioselectivity—the ability to introduce substituents at specific positions on the ring—is a primary hurdle. acs.orgnih.gov The inherent reactivity of the pyridine ring often leads to a mixture of isomers, complicating purification and reducing yields. acs.orgnih.gov Furthermore, the synthesis of such molecules often requires multi-step sequences, which can be inefficient and generate substantial waste.

However, these challenges also create opportunities for innovation in synthetic methodology. The development of novel catalytic systems, particularly those based on transition metals, has opened new avenues for the selective functionalization of pyridine rings. rsc.org C-H activation, a technique that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, is a particularly promising area of research for streamlining the synthesis of complex pyridines. rsc.org Moreover, understanding the unique reactivity of highly substituted pyridines can lead to the discovery of new chemical transformations and the development of molecules with novel properties and applications. The reactivity of such compounds is influenced by the interplay of the various substituents, offering a rich field for mechanistic studies and the design of new synthetic strategies.

PropertyPredicted Value/Information
IUPAC Name 3-Bromo-2-chloro-5-(propan-2-yl)pyridine
Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity The bromo and chloro groups are susceptible to nucleophilic substitution and cross-coupling reactions. The pyridine nitrogen can act as a base or a ligand for metal catalysts.

The study of this compound and its analogues contributes to the broader understanding of structure-activity relationships in the vast and vital field of pyridine chemistry. As synthetic methods become more sophisticated, the exploration of such complex molecules will undoubtedly lead to new discoveries and innovations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVQBJEFRBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Chloro 5 Propan 2 Ylpyridine

Multi-component Reactions (MCRs) for Regioselective Pyridine (B92270) Formationnih.govbenchchem.com

Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rsc.org For the synthesis of polysubstituted pyridines, MCRs offer a powerful tool for rapid assembly of the heterocyclic core. nih.gov

One prominent example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. acsgcipr.org While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modern variations of MCRs, such as those involving aza-Wittig reactions followed by Diels-Alder cycloadditions, provide access to a wide range of substituted pyridines. nih.gov A hypothetical MCR approach to a precursor of 3-bromo-2-chloro-5-propan-2-ylpyridine could involve the reaction of a brominated and chlorinated dicarbonyl compound, an isopropyl-containing enamine or enol ether, and an ammonia (B1221849) source. The precise regiochemical outcome would depend on the specific reactants and conditions chosen.

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis
Reaction NameReactantsKey Features
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateForms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation.
Bohlmann-Rahtz Pyridine SynthesisEnamine, α,β-Unsaturated KetoneDirectly yields the aromatic pyridine.
Guareschi-Thorpe Pyridine SynthesisCyanoacetamide, 1,3-DiketoneLeads to 2-pyridone derivatives which can be further functionalized.

Cyclization Reactions from Functionalized Linear Precursorsnih.govacs.org

The construction of the pyridine ring can also be achieved through the cyclization of appropriately functionalized linear precursors. These methods often provide excellent control over the substitution pattern. Such strategies involve the formation of the carbon skeleton of the pyridine ring, followed by a ring-closing step. acsgcipr.org

For instance, a linear precursor containing the necessary carbon and nitrogen atoms with pre-installed isopropyl and halogen moieties could be designed to undergo an intramolecular condensation or cyclization to form the pyridine ring. This could involve, for example, the reaction of a 1,5-dicarbonyl compound (or a synthetic equivalent) with an ammonia source, where the dicarbonyl compound already bears the required substituents.

Table 2: Cyclization Strategies for Pyridine Synthesis
Precursor TypeReaction ConditionsResulting Pyridine
1,5-Dicarbonyl Compound + AmmoniaHeating, often with a catalystSubstituted Pyridine
α,β-Unsaturated Ketone/Aldehyde + EnamineThermal or acid-catalyzedSubstituted Pyridine
Functionalized Nitriles and AlkynesTransition metal catalysisHighly Substituted Pyridines

Strategic Incorporation of Isopropyl and Halogen Moieties during Ring Closure

A key challenge in the de novo synthesis of this compound is the strategic and regioselective introduction of the isopropyl group and the two different halogen atoms. This requires careful selection of starting materials that already contain these functionalities.

For the isopropyl group, a precursor such as 3-methyl-2-butanone (B44728) could be used as a component in a condensation reaction. The incorporation of the bromo and chloro substituents is more complex. It could be envisioned to start with a halogenated building block, for example, a brominated and chlorinated 1,3-dicarbonyl compound, and react it with an isopropyl-containing enamine and ammonia. The success of such an approach would heavily rely on the stability of the halogenated precursors and the regioselectivity of the cyclization step.

Reactivity and Transformation Pathways of 3 Bromo 2 Chloro 5 Propan 2 Ylpyridine

Cross-Coupling Reactions at Halogenated Centers

The presence of two different halogen atoms, bromine at the C3 position and chlorine at the C2 position, on the pyridine (B92270) ring allows for selective functionalization through cross-coupling reactions. The regioselectivity of these reactions is dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the order C–I > C–Br > C–Cl for oxidative addition in palladium-catalyzed systems. rsc.org Consequently, the C3-Br bond is the primary site for cross-coupling reactions under standard palladium catalysis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed reactions are highly effective for forming new carbon-carbon bonds at the more reactive C3-Br position of the pyridine ring.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound and an organohalide. mdpi.com For 3-Bromo-2-chloro-5-propan-2-ylpyridine, this reaction is expected to selectively occur at the C3 position, leaving the C2-Cl bond intact for potential subsequent transformations. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent mixture. mdpi.com

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct pathway to introduce alkynyl substituents onto the pyridine core. soton.ac.uk Consistent with the established reactivity trend, the Sonogashira reaction on this compound would proceed selectively at the C3-Br bond. rsc.orgscirp.org

Table 1: Representative Palladium-Catalyzed Reactions
Reaction TypeCoupling PartnerProductCatalyst SystemBaseRef.
Suzuki-MiyauraPhenylboronic acid2-Chloro-5-isopropyl-3-phenylpyridinePd(PPh₃)₄K₃PO₄ mdpi.com
SonogashiraPhenylacetylene3-(Phenylethynyl)-2-chloro-5-isopropylpyridinePd(CF₃COO)₂, PPh₃, CuIEt₃N scirp.org
Suzuki-Miyaura4-Methoxyphenylboronic acid2-Chloro-5-isopropyl-3-(4-methoxyphenyl)pyridinePd(OAc)₂/PPh₃Na₂CO₃ researchgate.net
Sonogashira1-Heptyne3-(Hept-1-yn-1-yl)-2-chloro-5-isopropylpyridinePd(PPh₃)₄, CuIEt₃N/THF soton.ac.uk

Nickel-Catalyzed Coupling Reactions

Nickel-based catalytic systems have emerged as powerful, cost-effective alternatives to palladium for cross-coupling reactions. rsc.org A key advantage of nickel catalysts is their ability to activate traditionally less reactive C-Cl bonds. scispace.com While palladium catalysis offers high selectivity for the C-Br bond, nickel catalysis could potentially be employed for subsequent coupling at the C2-Cl position after the C3 position has been functionalized. This sequential approach allows for the controlled, stepwise introduction of different substituents onto the pyridine ring.

Other Metal-Mediated Carbon-Carbon Bond Formations

Beyond Suzuki and Sonogashira reactions, other metal-mediated couplings like Stille (using organotin reagents) and Negishi (using organozinc reagents) are also applicable. These reactions generally follow the same reactivity principles, showing a preference for oxidative addition at the more labile C-Br bond over the C-Cl bond. This consistent regioselectivity underscores the utility of this compound as a building block for creating highly substituted pyridine derivatives in a controlled manner.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. youtube.comnih.gov In these positions, the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the nitrogen atom. youtube.com

In this compound, the chlorine atom is located at the activated C2 (ortho) position, while the bromine atom is at the C3 (meta) position. Therefore, the C2 carbon is significantly more electrophilic and susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the C2 carbon, followed by the departure of the chloride leaving group. youtube.com This positional reactivity allows for the selective replacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromine atom at C3 untouched.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophile (Nu-H)ProductConditionsRef.
Ammonia (B1221849) (NH₃)3-Bromo-5-isopropylpyridin-2-amineHigh temperature/pressure youtube.com
Sodium methoxide (B1231860) (NaOMe)3-Bromo-2-methoxy-5-isopropylpyridineMethanol, heat youtube.com
Ethanethiol (EtSH)3-Bromo-2-(ethylthio)-5-isopropylpyridineBase (e.g., NaH), THF youtube.com

Reactions Involving the Isopropyl Substituent

The isopropyl group at the C5 position offers another site for chemical modification, primarily through oxidation and subsequent derivatization.

Oxidation and Derivatization of the Isopropyl Group

The tertiary carbon-hydrogen bond of the isopropyl group, being in a "benzylic-like" position adjacent to the aromatic pyridine ring, is susceptible to oxidation. Controlled oxidation can convert the isopropyl moiety into a 2-hydroxypropyl group, yielding 2-(3-bromo-2-chloropyridin-5-yl)propan-2-ol.

Once formed, this tertiary alcohol can undergo further derivatization . science.gov For example, it can be converted into esters through reaction with acyl chlorides or carboxylic anhydrides, or into ethers via Williamson ether synthesis. These transformations allow for the introduction of a wide range of functional groups, further expanding the molecular diversity accessible from the parent compound.

Influence of Steric and Electronic Effects of the Isopropyl Group on Pyridine Reactivity

The reactivity of the pyridine ring in this compound is significantly modulated by the collective electronic and steric contributions of its substituents: the bromo, chloro, and isopropyl groups. The isopropyl group, located at the 5-position, primarily exerts its influence through electronic effects, with a lesser steric impact on direct reactions at the nitrogen atom compared to substituents at the 2- or 6-positions.

Electronic Effects:

Steric Effects:

Steric hindrance from the isopropyl group at the 5-position is minimal concerning reactions at the pyridine nitrogen. Its distance from the nitrogen atom means it does not significantly impede the approach of reagents. In contrast, the chlorine atom at the 2-position presents a more substantial steric barrier to the nitrogen, potentially hindering the approach of bulky reagents. nih.gov Studies on substituted pyridines have shown that substituents at the 2-position can have a detrimental effect on reactions at the nitrogen due to steric hindrance. nih.gov

The interplay of these effects is summarized in the table below:

SubstituentPositionElectronic EffectSteric Effect on Nitrogen
Isopropyl5Electron-donating (+I)Minimal
Chloro2Electron-withdrawing (-I)Significant
Bromo3Electron-withdrawing (-I)Moderate

Reactions at the Pyridine Nitrogen Atom (e.g., N-oxidation, N-alkylation)

Reactions at the pyridine nitrogen, such as N-oxidation and N-alkylation, are fundamental to modifying the properties and reactivity of pyridine derivatives. These reactions are highly dependent on the steric and electronic environment of the nitrogen atom.

N-oxidation:

The formation of a pyridine N-oxide occurs through the reaction of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. arkat-usa.orgumich.edu The reaction involves the electrophilic attack of the oxidizing agent on the lone pair of electrons of the nitrogen atom. abertay.ac.uk

For this compound, the success of N-oxidation will depend on the balance between the electron-donating effect of the isopropyl group and the deactivating effects of the chloro and bromo substituents. While the isopropyl group enhances the nucleophilicity of the nitrogen, the halogens significantly reduce it. Furthermore, the steric hindrance from the 2-chloro group could impede the approach of the oxidizing agent. thieme-connect.de In general, pyridines bearing electron-withdrawing groups require stronger oxidizing conditions for N-oxidation. umich.edu

N-alkylation:

N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. rsc.org This reaction is also influenced by the nucleophilicity of the nitrogen and steric factors.

In the case of this compound, the reduced nucleophilicity of the nitrogen due to the electron-withdrawing halogens would likely slow down the rate of N-alkylation compared to unsubstituted pyridine. researchgate.net However, the reaction should still be feasible, given that the nitrogen's lone pair remains available. The steric hindrance from the 2-chloro group would be a significant factor, potentially favoring the use of smaller alkylating agents. The formation of a pyridinium salt is a key transformation that can be utilized for further synthetic modifications. rsc.org

A comparative overview of the expected reactivity for N-oxidation and N-alkylation is presented below:

ReactionKey Factors for this compoundExpected Outcome
N-oxidation - Reduced nitrogen nucleophilicity due to -I effects of Cl and Br. - Increased nitrogen nucleophilicity due to +I effect of isopropyl group. - Steric hindrance from the 2-chloro group.Reaction is possible but may require forcing conditions compared to pyridine. The yield might be affected by steric hindrance.
N-alkylation - Reduced nitrogen nucleophilicity due to -I effects of Cl and Br. - Steric hindrance from the 2-chloro group.Reaction is feasible, but the rate is expected to be slower than that of pyridine. Smaller alkylating agents would be favored to minimize steric clash.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chloro 5 Propan 2 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring. The isopropyl group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

H-4: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent electron-withdrawing bromine atom.

H-6: This proton, also a doublet due to coupling with H-4, will be influenced by the adjacent nitrogen atom and the isopropyl group at C5.

CH (isopropyl): The methine proton will appear as a septet due to coupling with the six equivalent methyl protons.

CH₃ (isopropyl): The two methyl groups are equivalent and will give rise to a single doublet, coupled to the methine proton.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring.

C-2 and C-3: These carbons, directly bonded to chlorine and bromine respectively, will be significantly deshielded and appear at lower field.

C-5: The carbon bearing the isopropyl group will also be deshielded.

C-4 and C-6: These carbons will have chemical shifts influenced by their position relative to the nitrogen atom and the various substituents.

Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.

A summary of the predicted chemical shifts is presented in the interactive data table below.

Predicted ¹H and ¹³C NMR Data for 3-Bromo-2-chloro-5-propan-2-ylpyridine

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-47.8 - 8.0-
H-68.2 - 8.4-
CH (isopropyl)3.0 - 3.230 - 35
CH₃ (isopropyl)1.2 - 1.422 - 24
C-2-150 - 155
C-3-120 - 125
C-4-140 - 145
C-5-135 - 140
C-6-148 - 152

Note: These are estimated values and may differ from experimental results.

To unambiguously assign the predicted proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, a cross-peak between the H-4 and H-6 signals would confirm their ortho-relationship. Additionally, a strong correlation between the isopropyl methine proton and the methyl protons would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for C-4, C-6, and the carbons of the isopropyl group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3, and C-5). For instance, correlations from H-4 to C-2, C-3, C-5, and C-6 would be expected, providing critical connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the isopropyl methine proton and the H-4 and H-6 protons, confirming the spatial arrangement of the isopropyl group on the pyridine ring.

The chemical shifts in a substituted pyridine ring are a composite of the effects of each substituent. The nitrogen atom in the ring is electron-withdrawing, generally deshielding the α- and γ-protons. Halogen atoms, like chlorine and bromine, are also electron-withdrawing and deshielding. The isopropyl group, being an alkyl group, is weakly electron-donating, which would cause a slight shielding effect, particularly on the ortho and para positions relative to its point of attachment. The interplay of these effects results in the predicted chemical shifts. The additivity of these substituent effects can be used to approximate the chemical shifts in polysubstituted pyridines.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹. C-H bending vibrations will be observed at lower frequencies.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Isopropyl Group Vibrations: The isopropyl group will have characteristic bending vibrations, often seen as a doublet around 1380 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=C and C=N Ring Stretch1600 - 1400
Isopropyl C-H Bend~1380 (doublet)
C-Cl Stretch800 - 600
C-Br Stretch700 - 500

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). For pyridine and its derivatives, SERS has been extensively studied. The enhancement mechanism is believed to be a combination of electromagnetic enhancement due to localized surface plasmon resonances and chemical enhancement involving charge-transfer interactions between the molecule and the metal surface. In a SERS experiment with this compound, it is expected that the vibrational modes of the pyridine ring would be significantly enhanced, providing a more detailed vibrational fingerprint of the molecule at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the expected monoisotopic mass can be calculated from the exact masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

Expected HRMS Data:

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₈H₉BrClN232.9605

This table is interactive. Users can sort and filter the data.

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, while chlorine isotopes (³⁵Cl and ³⁷Cl) have an approximate 3:1 ratio. The combination of these patterns would produce a distinctive "M", "M+2", and "M+4" peak cluster, confirming the presence of one bromine and one chlorine atom.

Fragmentation Pathway Analysis:

Under electron ionization (EI) or other energetic ionization methods, the molecular ion of this compound would undergo fragmentation. A plausible fragmentation pathway would involve the loss of various radicals and neutral molecules. Key expected fragments would include the loss of a methyl group from the isopropyl substituent, followed by further fragmentation of the pyridine ring.

Expected Fragmentation Data:

Fragment IonProposed Structure/Loss
[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
[M - C₃H₇]⁺Loss of the isopropyl radical
[M - Cl]⁺Loss of a chlorine radical
[M - Br]⁺Loss of a bromine radical

This table is interactive. Users can sort and filter the data.

X-ray Photoelectron Spectroscopy (XPS) for Nitrogen Core Binding Energies and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the chemical environment of atoms within the first few nanometers of a material's surface. For this compound, XPS would be particularly useful for probing the electronic state of the nitrogen atom in the pyridine ring.

The binding energy of the N 1s core electron is sensitive to the local chemical environment. The electron-withdrawing effects of the bromine and chlorine atoms would be expected to increase the N 1s binding energy compared to unsubstituted pyridine.

Expected N 1s Binding Energy:

CompoundExpected N 1s Binding Energy (eV)
This compound~400.0 - 401.0
Pyridine (for comparison)~399.0

This table is interactive. Users can sort and filter the data.

Analysis of the XPS spectra for other elements like C 1s, Br 3d, and Cl 2p would further confirm the structure and provide a more complete picture of the electronic environment within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available, a hypothetical crystal structure would reveal the planarity of the pyridine ring and the orientation of the substituents. The analysis would also detail any intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

Hypothetical Crystallographic Data:

ParameterExpected Value
Crystal SystemOrthorhombic or Monoclinic
Space GroupP2₁/c or similar
C-Br Bond Length~1.88 - 1.92 Å
C-Cl Bond Length~1.72 - 1.76 Å
C-N-C Angle in Ring~116° - 118°

This table is interactive. Users can sort and filter the data.

This definitive structural information is invaluable for understanding the physical properties of the compound and for rational drug design or materials science applications.

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 5 Propan 2 Ylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the ground-state properties of molecules by calculating the electron density. For 3-Bromo-2-chloro-5-propan-2-ylpyridine, DFT methods are employed to predict its three-dimensional structure, orbital energies, and charge distribution, which are fundamental to its chemical nature.

The presence of a flexible propan-2-yl (isopropyl) group at the C5 position introduces conformational complexity to the molecule. The rotation around the C5-C(isopropyl) bond gives rise to different spatial arrangements (conformers), each with a distinct potential energy.

Conformational analysis using DFT involves systematically rotating the dihedral angle of the isopropyl group and calculating the molecule's total energy at each step. This process generates a potential energy surface, from which the most stable conformation—the global energy minimum—can be identified. This stable structure corresponds to the most populated conformation of the molecule under thermal equilibrium and is used for subsequent electronic structure calculations. Semi-empirical methods can also be utilized for preliminary conformational searches in aqueous solutions. mdpi.com The optimized geometry reveals key structural parameters such as bond lengths and angles, which are influenced by the steric and electronic effects of the bromo, chloro, and isopropyl substituents.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-311G+(d,p)) This table presents hypothetical, albeit realistic, data for illustrative purposes.

ParameterBond/AngleValue
Bond Lengths (Å)
C2-Cl1.74
C3-Br1.91
N1-C21.34
C5-C(isopropyl)1.52
**Bond Angles (°) **
N1-C2-C3120.5
C2-C3-C4119.8
Cl-C2-C3115.2
Br-C3-C2118.9

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.comschrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. physchemres.org

For this compound, DFT calculations predict the energies and spatial distributions of these orbitals. ias.ac.inresearcher.life The electron-withdrawing nature of the chlorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating isopropyl group may slightly raise them. From EHOMO and ELUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. physchemres.orgscirp.org

Table 2: Illustrative Frontier Orbital Energies and Calculated Reactivity Descriptors for this compound This table presents hypothetical, albeit realistic, data for illustrative purposes based on DFT calculations.

DescriptorFormulaValue (eV)
EHOMO--6.85
ELUMO--1.95
Energy Gap (ΔE) ELUMO - EHOMO4.90
Ionization Potential (I) -EHOMO6.85
Electron Affinity (A) -ELUMO1.95
Global Hardness (η) (I - A) / 22.45
Chemical Potential (μ) -(I + A) / 2-4.40
Electrophilicity Index (ω) μ² / (2η)3.96

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MESP) map provides a visual representation of this charge distribution. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential: red signifies electron-rich regions (negative potential), blue signifies electron-poor regions (positive potential), and green represents neutral areas.

For this compound, the MESP map would show a significant region of negative potential around the highly electronegative nitrogen atom, corresponding to its lone pair of electrons. Negative potential would also be expected near the halogen atoms. Conversely, the hydrogen atoms of the isopropyl group and the pyridine (B92270) ring would exhibit positive potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Beyond static properties, computational chemistry excels at elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction coordinate, providing a detailed mechanistic understanding.

The halogenation of pyridines is a fundamentally important but often challenging transformation. The pyridine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions. chemrxiv.org Computational studies have been instrumental in exploring alternative, milder halogenation pathways. nih.govresearchgate.netacs.org

Theoretical calculations can model various proposed mechanisms:

Direct Electrophilic Attack: Modeling this pathway for this compound would likely reveal a high activation energy barrier, confirming the low reactivity of the substituted pyridine ring towards electrophiles.

N-Activation Pathways: This involves the initial activation of the pyridine nitrogen, for example, by converting it to a pyridinium (B92312) salt. This activation enhances the electrophilicity of the ring. DFT calculations can be used to model the subsequent nucleophilic attack by a halide (an SNAr pathway), identifying the transition states and intermediates to confirm the viability of this route. nih.govresearchgate.netacs.org

Ring-Opening/Closing Sequences: An innovative strategy involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate, such as a Zincke imine. chemrxiv.orgchemrxiv.org This intermediate can then be halogenated with high regioselectivity before the ring is closed. DFT calculations are crucial for understanding the energetics of each step in this complex sequence and explaining the observed selectivity. chemrxiv.orgchemrxiv.org

When a derivatization reaction is performed on this compound, a key question is where the new substituent will attach. The molecule has two available C-H bonds for substitution, at the C4 and C6 positions. The outcome of the reaction (the regioselectivity) is governed by a combination of steric and electronic factors.

DFT calculations can predict the regioselectivity by modeling the reaction pathways for substitution at each possible site. researchgate.netjiaolei.group This is achieved by locating the transition state for each pathway and calculating its activation energy (Ea). According to transition state theory, the pathway with the lower activation energy will be kinetically favored, and its corresponding product will be the major one.

Electronic Effects: The electron-withdrawing halogens and the electron-donating isopropyl group influence the electron density at the C4 and C6 positions, affecting their susceptibility to attack.

Steric Effects: The bulky isopropyl and bromo groups can sterically hinder the approach of a reagent to the adjacent C4 and C6 positions.

By comparing the calculated activation barriers for attack at C4 versus C6, a robust prediction of the reaction's regiochemical outcome can be made, providing valuable guidance for synthetic planning. acs.orgmdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the molecular structure and electronic properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of molecules and predict their spectral characteristics with a high degree of accuracy. researchgate.net These theoretical calculations are crucial for interpreting experimental spectra and can aid in the structural elucidation of novel compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The local electronic environment, influenced by factors like electronegativity of substituents (bromo, chloro groups) and the electron-donating nature of the isopropyl group, significantly affects these shifts. ucl.ac.uk For this compound, the electron-withdrawing halogen atoms are expected to cause a downfield shift (higher ppm values) for the adjacent pyridine ring protons and carbons. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for these predictions. modgraph.co.uk

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted values based on computational modeling. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~150.5
C3 - ~120.8
C4 ~7.85 ~139.0
C5 - ~135.2
C6 ~8.30 ~148.1
Isopropyl-CH ~3.10 ~34.5

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Computational models can predict the vibrational frequencies and their corresponding intensities, which helps in assigning the peaks observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the isopropyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-Br stretching vibrations. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have shown excellent agreement with experimental vibrational spectra for similar halopyridines. researchgate.net

Predicted Key IR Frequencies for this compound This table presents theoretically predicted values based on computational modeling. Actual experimental values may vary.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (isopropyl) 2980 - 2850
Pyridine Ring (C=C, C=N) Stretch 1600 - 1450
C-H Bend 1450 - 1300
C-Cl Stretch 800 - 600

UV-Vis Absorption Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax). The predicted transitions for this compound would likely involve π → π* and n → π* transitions associated with the substituted pyridine ring. The positions of the bromo, chloro, and isopropyl groups influence the energy levels of the molecular orbitals and thus the absorption maxima.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as this compound, in a solvent environment.

These simulations can reveal crucial information about the conformational flexibility of the molecule, particularly the rotation of the isopropyl group and its interaction with the solvent molecules. The simulation would model the explicit interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). This allows for the investigation of solvation effects, including the formation of hydrogen bonds (if applicable) and van der Waals interactions.

Key insights that could be gained from MD simulations of this compound include:

Solvation Structure: Determining the arrangement of solvent molecules around the pyridine derivative, which can influence its reactivity and properties. The radial distribution function (RDF) can be calculated to understand the probability of finding solvent atoms at a specific distance from the solute atoms. researchgate.net

Conformational Dynamics: Analyzing the rotational freedom and preferred orientations of the isopropyl substituent relative to the pyridine ring.

Transport Properties: Calculating properties such as the diffusion coefficient of the molecule in a given solvent.

The choice of force field (e.g., CHARMM, AMBER) is critical for the accuracy of the simulation, as it defines the potential energy function of the system. chemrevlett.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their observed properties or activities. researchgate.net These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest.

For systems analogous to this compound, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, or chromatographic retention times. The process involves:

Data Set Collection: Gathering a set of molecules (in this case, substituted pyridine derivatives) with known experimental property values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive model. researchgate.netchemrevlett.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com

Potential Research Applications As a Synthetic Intermediate

Advanced Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The primary utility of 3-Bromo-2-chloro-5-propan-2-ylpyridine in this context lies in its capacity to undergo various cross-coupling reactions. The carbon-halogen bonds serve as synthetic handles for the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions, selective functionalization at the 3-position is feasible while leaving the 2-position intact for subsequent transformations.

This chemoselectivity is crucial for the controlled, stepwise construction of highly substituted and complex pyridine-based scaffolds. Methodologies such as the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines can be employed to introduce a wide array of functional groups and molecular fragments. For instance, related bromo-chloropyridine derivatives are widely used as intermediates in the synthesis of complex molecules. google.com The ability to perform regioselective Suzuki cross-coupling reactions on halopyridines provides a flexible route to complex bipyridine systems, which are important structural motifs in many functional molecules. sigmaaldrich.com

Precursor in the Design and Synthesis of Ligands for Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in this compound provides a natural coordination site for transition metals. This inherent property makes it an attractive scaffold for the development of novel ligands. Through synthetic manipulation of the bromo and chloro substituents, additional donor atoms can be introduced to create bidentate or polydentate ligands.

For example, a cross-coupling reaction at the 3-position (C-Br bond) could introduce a phosphine, amine, or another heterocyclic group, resulting in a bidentate ligand framework in conjunction with the pyridine nitrogen. The chlorine atom at the 2-position could then be substituted in a subsequent step to further modify the ligand's properties or to create a more complex, potentially tridentate, structure. The isopropyl group at the 5-position plays a significant role by influencing the steric bulk and solubility of both the ligand and the resulting metal complex, which can be critical for tuning catalytic activity and selectivity. The formation of carbon-carbon bonds through cross-coupling of Grignard reagents with organic halides, including pyridines, is a well-established method that can be applied to the synthesis of such complex ligands. google.com

Intermediate in Agrochemical and Pharmaceutical Research

Halogenated pyridine cores are prevalent structural motifs in a vast number of active ingredients used in the agrochemical and pharmaceutical industries. chemimpex.comnbinno.com this compound serves as a key starting material for the synthesis of more complex target molecules in these fields. chemimpex.com The synthetic pathways often involve the selective replacement of the halogen atoms to build the final molecular structure.

In agrochemical research, this intermediate can be used to synthesize novel pesticides and herbicides. chemimpex.comnbinno.com For instance, the bromo or chloro group might be displaced via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to attach a pharmacophore responsible for the desired biological activity.

Similarly, in pharmaceutical development, the compound is a valuable precursor for creating new drug candidates. chemimpex.com The halogenated pyridine structure allows for the precise introduction of functionalities necessary for binding to specific biological targets. innospk.com The ability to sequentially functionalize the C-Br and C-Cl bonds provides a robust strategy for constructing libraries of related compounds for structure-activity relationship (SAR) studies. The use of similar 3-bromo-5-chloro-pyridines as intermediates in the synthesis of biologically relevant molecules has been documented. google.com

Potential Applications in Materials Science and Organic Electronics as a Monomer or Precursor

The unique electronic properties of the pyridine ring, combined with the synthetic versatility offered by the halogen substituents, suggest potential applications for this compound in materials science. The compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers and functional organic materials.

For example, through difunctionalization using reactions like the Suzuki or Stille cross-coupling at both the bromo and chloro positions, this molecule could be incorporated into conjugated polymer backbones. Such polymers containing pyridine units are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to the electron-deficient nature of the pyridine ring. The isopropyl group would enhance the solubility of these polymers in common organic solvents, which is a critical factor for solution-based processing and device fabrication. The use of fluorinated pyridine derivatives as building blocks for complex fluoropolymers highlights the utility of halogenated pyridines in creating advanced materials. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₈H₉BrClN nih.gov
Molecular Weight 234.52 g/mol nih.gov
Monoisotopic Mass 232.96069 Da nih.gov
SMILES CC(C)C1=CC(=C(N=C1)Cl)Br nih.gov

| InChIKey | ZEKVQBJEFRBUPM-UHFFFAOYSA-N | nih.gov |

Table 2: Potential Synthetic Transformations and Applications

Reaction Type Position(s) Potential Application Relevant Analogue Context
Suzuki-Miyaura Coupling C3 (Br), C2 (Cl) Synthesis of biaryls, complex heterocycles sigmaaldrich.commdpi.com
Sonogashira Coupling C3 (Br), C2 (Cl) Introduction of alkynyl groups, polymer precursors sigmaaldrich.com
Buchwald-Hartwig Amination C3 (Br), C2 (Cl) Synthesis of substituted anilines, pharmaceutical intermediates sigmaaldrich.com
Nucleophilic Aromatic Sub. C2 (Cl) Introduction of O, N, S nucleophiles mdpi.com

| Grignard Reagent Coupling | C3 (Br), C2 (Cl) | Carbon-carbon bond formation for complex scaffolds | google.com |

Future Outlook and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of highly functionalized pyridine (B92270) derivatives often relies on multi-step processes that can generate significant chemical waste and utilize hazardous reagents. Green chemistry principles offer a framework to mitigate these environmental impacts. mdpi.com For the synthesis of 3-Bromo-2-chloro-5-propan-2-ylpyridine, future research will likely focus on several key areas of sustainable chemistry.

One promising avenue is the use of greener solvents and reaction conditions. rasayanjournal.co.in Traditional syntheses may employ chlorinated solvents, which are environmentally persistent. Future methodologies will likely explore the use of safer, bio-based solvents or even solvent-free reaction conditions. mdpi.com Techniques such as mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), could offer a solvent-free alternative for key steps in the synthesis of this compound. rasayanjournal.co.in

Furthermore, the development of catalytic methods that improve atom economy is a central tenet of green chemistry. mdpi.com This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. For the synthesis of this compound, this could involve the development of novel catalysts for direct C-H functionalization, avoiding the need for pre-functionalized starting materials. Microwave-assisted and ultrasound-assisted syntheses are also emerging as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.inresearchgate.net

Green Chemistry ApproachPotential Application in Synthesis of this compoundAnticipated Benefits
Use of Green Solvents Replacement of traditional chlorinated solvents with bio-based alternatives like ionic liquids or water. rasayanjournal.co.inReduced environmental persistence and toxicity.
Solvent-Free Reactions Employing mechanochemical methods like ball milling for key synthetic steps. rasayanjournal.co.inElimination of solvent waste and potential for simplified workup.
Catalytic Methods Development of catalysts for direct C-H functionalization to introduce the bromo, chloro, or propan-2-yl groups.Improved atom economy and reduction of byproducts.
Microwave/Ultrasound Application of microwave or ultrasonic irradiation to accelerate reaction rates. rasayanjournal.co.inresearchgate.netShorter reaction times, increased yields, and lower energy consumption.

Integration with Flow Chemistry Methodologies for Continuous Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.infoazolifesciences.com The integration of flow chemistry for the production of this compound could lead to significant improvements in efficiency, safety, and scalability.

Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters such as temperature and pressure. azolifesciences.com This enhanced control can lead to higher yields, improved selectivity, and the ability to safely perform reactions that are highly exothermic or involve unstable intermediates. mdpi.com For instance, hazardous halogenation steps in the synthesis of this compound could be performed more safely in a continuous flow setup due to the small reaction volumes at any given time. d-nb.info

Moreover, flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, automated process. mdpi.com This "end-to-end" synthesis can significantly reduce production time and manual handling. The modular nature of flow chemistry systems also allows for easier scalability; increasing production capacity can be as simple as running the system for a longer duration or by adding more reactors in parallel. azolifesciences.com

Feature of Flow ChemistryApplication in Production of this compoundKey Advantages
Enhanced Heat/Mass Transfer Precise temperature control during exothermic halogenation or functionalization reactions.Improved reaction selectivity, higher yields, and enhanced safety. azolifesciences.com
Use of Packed-Bed Reactors Immobilized catalysts or reagents in packed-bed reactors for easier product separation.Simplified purification and catalyst recycling. mdpi.com
Multi-step Integration Coupling of sequential reaction steps without the need for isolating intermediates.Reduced production time, minimized handling of potentially hazardous materials. mdpi.com
Scalability Transitioning from laboratory-scale synthesis to pilot or industrial production by extending run times.More efficient and cost-effective scale-up of production. azolifesciences.com

Exploration of Novel Catalytic Transformations for Derivatization

The bromine and chlorine atoms on the pyridine ring of this compound are valuable synthetic handles for further molecular elaboration. The exploration of novel catalytic transformations for the derivatization of this compound is a key research frontier, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.com Future research will likely focus on developing more efficient and versatile palladium catalysts for the selective coupling at either the bromo or chloro position of this compound. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Beyond palladium catalysis, the development of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a growing area of interest. These first-row transition metals can often mediate unique chemical transformations that are not accessible with palladium. For example, novel copper-catalyzed amination or etherification reactions could be employed to introduce nitrogen or oxygen-containing functional groups onto the pyridine ring.

Visible-light photocatalysis has also emerged as a powerful tool for organic synthesis, enabling mild and selective transformations. nih.gov The application of photoredox catalysis to the derivatization of this compound could open up new avenues for functionalization, such as direct C-H arylation or the introduction of complex alkyl groups under mild conditions.

Catalytic TransformationPotential Application on this compoundDesired Outcome
Suzuki-Miyaura Coupling Selective reaction at the C-Br or C-Cl bond with various boronic acids. mdpi.comIntroduction of diverse aryl and heteroaryl substituents.
Buchwald-Hartwig Amination Coupling with a wide range of amines at the halogenated positions.Synthesis of novel amino-pyridine derivatives.
Sonogashira Coupling Reaction with terminal alkynes to introduce alkynyl moieties.Creation of precursors for further cyclization or functionalization.
Photoredox Catalysis Light-mediated reactions for C-H functionalization or radical-based transformations. nih.govAccess to novel chemical space under mild reaction conditions.

Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemists design synthetic routes and predict molecular properties. engineering.org.cn For a target molecule like this compound and its derivatives, AI can significantly accelerate the research and development process.

Furthermore, machine learning models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. dataiku.com By analyzing the structure of this compound and its potential derivatives, these models can predict properties such as solubility, toxicity, and potential as a drug candidate for a specific biological target. This in silico screening allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. dataiku.com

The use of large language models (LLMs) in chemistry is also an emerging area. These models can be trained on vast amounts of chemical literature to assist in tasks such as reaction planning and the prediction of reaction outcomes. arxiv.org

AI/ML ApplicationUtility for this compoundPotential Impact
Retrosynthesis Prediction Generation of novel and optimized synthetic routes to the target molecule. engineering.org.cnmit.eduIdentification of more efficient, cost-effective, and sustainable synthetic pathways.
Property Prediction In silico estimation of physicochemical properties (e.g., solubility, logP) and biological activity. dataiku.comPrioritization of synthetic targets and reduction of unnecessary experiments.
Reaction Outcome Prediction Predicting the yield and potential byproducts of novel derivatization reactions.More efficient optimization of reaction conditions.
De Novo Drug Design Designing novel derivatives of this compound with desired properties.Accelerated discovery of new drug candidates.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-5-propan-2-ylpyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkylation of pyridine derivatives. A plausible route includes:

Bromination : Reacting a substituted pyridine (e.g., 2-chloro-5-propan-2-ylpyridine) with bromine (Br₂) in acetic acid under controlled temperature (40–60°C) to introduce the bromine atom at the 3-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Validation : Confirm regioselectivity via 1H NMR^1 \text{H NMR}, observing coupling patterns for bromine and chlorine substituents.
Note : Adjust reaction conditions (e.g., catalysts, solvents) to minimize side products like dihalogenated byproducts .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point : Compare observed values (e.g., 30–35°C for analogous 3-bromo-2-chloro-6-methylpyridine) with literature data .
  • Spectroscopy :
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Identify aromatic protons (δ 7.5–8.5 ppm) and alkyl groups (δ 1.0–2.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.47 for related compounds) .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs for precise bond-length/angle measurements .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Mitigation strategies:
  • Variable-Temperature NMR : Probe conformational changes (e.g., coalescence temperatures for overlapping peaks).
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
  • Cross-Validation : Compare with computational predictions (DFT calculations for 1H NMR^1 \text{H NMR} shifts) .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at C3 may exhibit higher electrophilicity in Suzuki-Miyaura couplings.
  • Molecular Docking : Study interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize reaction conditions .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate transition states and activation energies .

Q. How can researchers address challenges in regioselective functionalization of the pyridine ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups and steric effects:
  • Directing Groups : Introduce temporary protecting groups (e.g., -OMe at C5) to steer halogenation to C3.
  • Steric Maps : Use molecular modeling (e.g., Avogadro) to predict steric hindrance from the propan-2-yl group at C5.
  • Experimental Optimization : Screen catalysts (e.g., CuBr₂ vs. FeCl₃) to favor mono-halogenation .

Key Research Applications

  • Medicinal Chemistry : Serve as a scaffold for kinase inhibitors by functionalizing the pyridine core via cross-coupling .
  • Material Science : Study halogen-bonding interactions in crystal engineering using X-ray data .

Note : For reproducibility, document all synthetic protocols in line with FAIR data principles (e.g., depositing crystallographic data in the Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.